

# Application Notes and Protocols for Avilamycin C Stability Testing in Premixes

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#### Introduction

Avilamycin is an oligosaccharide antibiotic used in veterinary medicine, primarily in swine and poultry, to control bacterial enteric infections and promote growth.[1][2][3] It is typically administered as a premix mixed into animal feed.[4] The stability of avilamycin in these premixes is crucial to ensure its efficacy and safety over the product's shelf life. Avilamycin is a complex of several factors, with Avilamycin A and B being the primary biologically active components.[2][5] This document provides a detailed protocol for the stability testing of **Avilamycin C**, a component of the **avilamycin c**omplex, in veterinary premixes. The protocol is designed to meet the requirements of major regulatory bodies such as the FDA's Center for Veterinary Medicine (CVM) and the EMA's Committee for Medicinal Products for Veterinary Use (CVMP).[6][7][8]

#### **Regulatory Framework**

The stability testing of new veterinary drug substances and medicinal products is guided by the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH).[7][9] Key guidelines include VICH GL3(R) for general stability testing, VICH GL8 for medicated premixes, and VICH GL5 for photostability testing.[7] [10] These guidelines recommend long-term and accelerated stability studies to establish a shelf life and appropriate storage conditions.

## **Avilamycin C in Premixes**



Avilamycin premixes are formulated with the active drug substance and various carrier substances or diluents to ensure stability, uniformity, and ease of handling.[11] Common carriers include calcium carbonate, corn starch, and rice hulls.[11] The concentration of avilamycin in commercial premixes is often around 10%.[1][2] Avilamycin itself is a mixture of different factors, and for the purpose of this protocol, the stability of **Avilamycin C** will be monitored as an indicator of the overall stability of the drug in the premix.

## **Experimental Protocols Materials and Reagents**

- Avilamycin C reference standard
- Avilamycin premix batches (at least three primary batches)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Phosphoric acid
- Sodium hydroxide
- Hydrogen peroxide
- Solid-phase extraction (SPE) cartridges (e.g., silica-based)
- HPLC system with a UV detector
- C18 reversed-phase HPLC column

#### **Stability-Indicating Analytical Method**

A stability-indicating HPLC method is crucial for separating **Avilamycin C** from its degradation products and any excipients in the premix. The following method is a general guideline and should be fully validated according to VICH GL2 guidelines.



#### **Chromatographic Conditions:**

Parameter	Condition
Column	C18 reversed-phase, 4.6 x 250 mm, 5 μm
Mobile Phase	Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection	UV at 290 nm

#### Sample Preparation:

- · Accurately weigh a portion of the avilamycin premix.
- Extract the avilamycin with acetonitrile.
- Perform a solid-phase extraction (SPE) cleanup using a silica cartridge to remove matrix interferences.[5]
- Evaporate the eluent to dryness and reconstitute in the mobile phase.
- Filter the sample through a 0.45 μm filter before injection.

## **Forced Degradation Studies**

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method. A single batch of the avilamycin premix should be subjected to the following stress conditions as per VICH GL3(R) guidelines:[7]



Condition	Details
Acid Hydrolysis	0.1 M HCl at 60°C for 24 hours
Base Hydrolysis	0.1 M NaOH at 60°C for 24 hours
Oxidation	3% H <sub>2</sub> O <sub>2</sub> at room temperature for 24 hours
Thermal Degradation	60°C for 48 hours
Photostability	As per VICH GL5 guidelines

Samples should be analyzed at appropriate time points to track the degradation of **Avilamycin C** and the formation of degradation products.

## **Stability Study Protocol**

At least three primary batches of the avilamycin premix should be placed on a formal stability study. The testing should be conducted in the final proposed marketing packaging.[10]

Storage Conditions and Testing Frequency:

Study Type	Storage Condition	Testing Frequency (Months)	
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	0, 3, 6, 9, 12, 18, 24, and annually thereafter	
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	0, 3, 6, 9, 12	
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	0, 3, 6	

Stability-Indicating Parameters to be Tested:



Test	Acceptance Criteria
Appearance	No significant change in color or physical state
Assay (Avilamycin C)	90.0% - 110.0% of the label claim
Degradation Products	Individual unknown degradation product: ≤ 0.5%Total degradation products: ≤ 2.0%
Moisture Content	Report results

#### **Data Presentation**

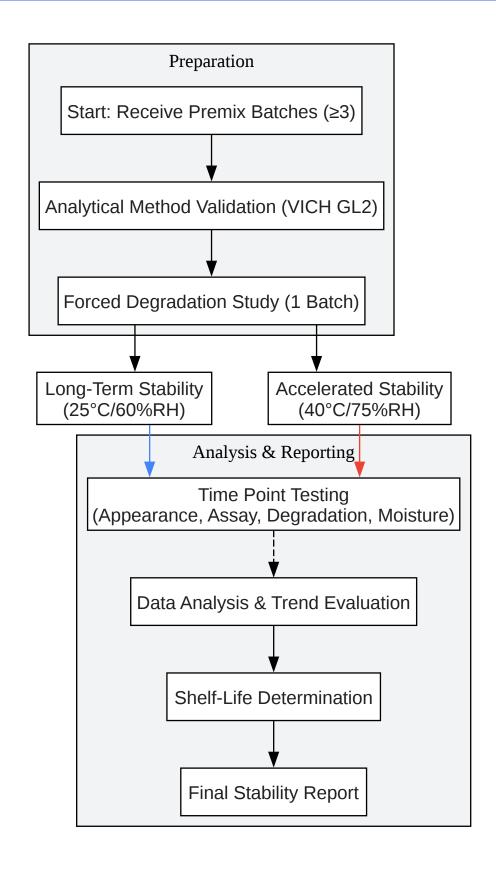
The results of the stability studies should be summarized in a tabular format for easy comparison and trend analysis.

Example Stability Data Table for **Avilamycin C** Premix (Batch XXX)

Time Point (Months)	Storage Condition	Appearan ce	Assay (% Label Claim)	Degradati on Product 1 (%)	Total Degradati on Products (%)	Moisture (%)
0	-	Conforms	100.2	< 0.1	0.2	3.5
3	25°C/60% RH	Conforms	99.8	< 0.1	0.3	3.6
6	25°C/60% RH	Conforms	99.5	0.1	0.4	3.5
3	40°C/75% RH	Conforms	98.1	0.2	0.8	3.8
6	40°C/75% RH	Conforms	96.5	0.4	1.5	4.0

## **Visualizations**

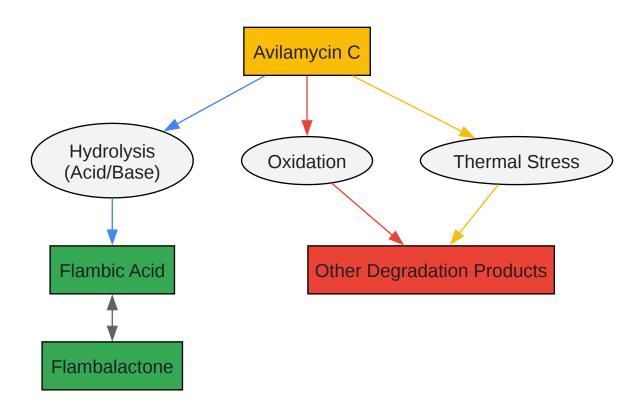




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Caption: Experimental workflow for **Avilamycin C** stability testing in premixes.





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Caption: Simplified proposed degradation pathway of Avilamycin.

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